molecular formula C9H13N3O2 B1374049 ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate CAS No. 1342499-38-0

ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B1374049
CAS No.: 1342499-38-0
M. Wt: 195.22 g/mol
InChI Key: QAXNRCQXKDPJMN-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol. The reaction is carried out under acidic conditions, often using ethanolic HCl as a catalyst . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in viral replication, making it a potential antiviral agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

Ethyl 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to its cyclopropyl and methyl substituents, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and bioactivity compared to other triazole derivatives .

Properties

IUPAC Name

ethyl 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)8-11-10-6(2)12(8)7-4-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXNRCQXKDPJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(N1C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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